4-Hydroxy-3-iodobenzoic acid
Overview
Description
4-Hydroxy-3-iodobenzoic acid is a chemical compound with the molecular formula C7H5IO3 and a molecular weight of 264.02 . It is also known by other names such as 4-Carboxy-2-iodophenol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a hydroxyl group (OH), an iodine atom (I), and a carboxyl group (COOH) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature . Its melting point is between 170-175°C .Scientific Research Applications
Biosynthesis and Biotechnological Applications
4-Hydroxybenzoic acid (4-HBA) has emerged as a promising intermediate for several value-added bioproducts with potential applications in food, cosmetics, pharmacy, and as fungicides. Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA to meet the demand for high-value bioproducts. This includes the production of compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol, utilizing 4-HBA as the starting feedstock. The review highlights the potential for producing new compounds using 4-HBA, indicating a wide range of applications beyond the scope of traditional chemical synthesis methods (Wang et al., 2018).
Role in Organic Synthesis
The utility of hypervalent iodine(V) reagents, such as o-Iodoxybenzoic acid (IBX), derived from 4-HBA, has been extensively documented in organic synthesis. IBX is highly effective in carrying out oxidations adjacent to carbonyl functionalities and at benzylic and related carbon centers, forming alpha, beta-unsaturated carbonyl compounds and conjugated aromatic carbonyl systems. These reactions are initiated by single electron transfer (SET) from the substrate to IBX, highlighting the versatility and chemoselectivity of these reagents in organic synthesis (Nicolaou et al., 2002).
Antioxidant Capacity Determination
4-HBA has been used as a trapping agent in an electrochemical method for determining antioxidant capacity. The method involves photogeneration of hydroxyl radicals (.OH) and their reaction with 4-HBA, leading to the formation of 3,4-dihydroxybenzoic acid (3,4-DHBA). The presence of antioxidants competes with 4-HBA for .OH radicals, allowing for the determination of antioxidant capacity in various samples. This approach provides a simple and sensitive means to quantify antioxidant capacity, indicating 4-HBA's utility in analytical chemistry (Wang et al., 2009).
Encapsulation for Controlled Release
The encapsulation of flavor molecules like 4-hydroxy-3-methoxybenzoic acid (vanillic acid) into layered inorganic nanoparticles for controlled release showcases another innovative application of derivatives of 4-HBA. This technique allows for the systematic release of flavors in food applications, demonstrating the compound's versatility in food science and technology (Hong et al., 2008).
Safety and Hazards
4-Hydroxy-3-iodobenzoic acid is classified as a potential skin irritant and eye irritant . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Properties
IUPAC Name |
4-hydroxy-3-iodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZXBZGGLXHODK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332308 | |
Record name | 4-hydroxy-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37470-46-5 | |
Record name | 4-hydroxy-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Hydroxy-3-iodobenzoic acid in the synthesis of Roflumilast?
A: this compound serves as the crucial starting point in the novel synthesis of Roflumilast described in the research []. The presence of iodine at the 3-position is key, as it allows for subsequent copper-catalyzed hydroxylation, ultimately leading to the formation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. This intermediate is then coupled to form the final Roflumilast molecule. This synthetic route highlights the importance of this compound in achieving a more efficient and high-yielding synthesis of this important pharmaceutical compound.
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